

Introduction: The Significance of a Chiral Thiophene Building Block

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Compound of Interest

Compound Name: (r)-Tetrahydrothiophen-3-ol

Cat. No.: B020376

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(R)-Tetrahydrothiophen-3-ol is a chiral sulfur-containing heterocyclic compound that has emerged as a critical building block in modern asymmetric synthesis. Its structural motif, a five-membered thiophane ring bearing a hydroxyl group at a defined stereocenter, makes it an invaluable intermediate in the pharmaceutical industry. The primary utility of this compound lies in its role as a key precursor for the synthesis of potent antibacterial agents, most notably sulopenem and other advanced penem and carbapenem antibiotics.[1] The stereochemistry of the hydroxyl group is paramount, as it directly influences the biological activity and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of **(R)-Tetrahydrothiophen-3-ol**, moving from its fundamental physicochemical properties to state-of-the-art synthesis protocols, applications, and analytical validation. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this versatile chiral synthon in their development programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its successful application in a laboratory or process chemistry setting. **(R)-Tetrahydrothiophen-3-ol** is typically a solid or a light yellow liquid, a discrepancy often related to purity and residual solvent.[2][3][4] Key identifying and physical data are summarized below.

| Property | Value | Source(s) |
|-------------------|---|--------------|
| CAS Number | 100937-75-5 | [5][6][7] |
| Molecular Formula | C ₄ H ₈ OS | [2][5][6][8] |
| Molecular Weight | 104.17 g/mol | [6][8] |
| Appearance | Solid or Light yellow to yellow liquid | [2][3][4] |
| IUPAC Name | (3R)-thiolan-3-ol | [8] |
| Synonyms | (R)-3-Hydroxytetrahydrothiophene, (3R)-Tetrahydrothiophene-3-ol | [5][8][9] |
| Boiling Point | 42 °C @ 0.3 Torr; 84-85 °C @ 7 Torr; 201.2 °C @ 760 mmHg | [3][6][9] |
| Density | 1.176 - 1.223 g/cm ³ | [3][10] |
| pKa (Predicted) | 14.43 ± 0.20 | [3][4] |
| InChI Key | BJYXNFYVCZIXQC-SCSAIBSYSA-N | [5][6] |
| Canonical SMILES | C1CSC[C@@H]1O | [6][8] |

Synthesis and Chiral Control: The Biocatalytic Advantage

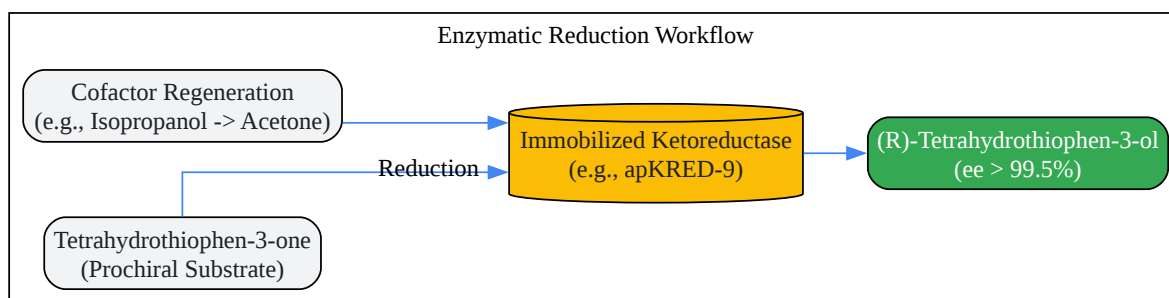
The central challenge in producing **(R)-Tetrahydrothiophen-3-ol** is achieving high enantiopurity. While classical chemical methods exist, biocatalysis has become the gold standard, offering unparalleled stereoselectivity, mild reaction conditions, and a superior environmental profile. The most effective route is the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one.

Key Strategy: Asymmetric Enzymatic Reduction

The reduction of tetrahydrothiophen-3-one using an engineered ketoreductase (KRED) is a highly efficient and scalable method for producing the (R)-enantiomer with exceptional purity. A recent study highlights the use of apKRED-9, a KRED derived from *Acetobacter pasteurianus*, for this purpose.^[11] This enzyme facilitates the transfer of a hydride to the carbonyl face, leading selectively to the (R)-alcohol.

The primary advantages of this biocatalytic approach are:

- **Exceptional Enantioselectivity:** Achieves enantiomeric excess (ee) values greater than 99.5%.^[11]
- **High Conversion:** Drives the reaction to near-full conversion (>99.0%).^[11]
- **Process Versatility:** The enzyme can be immobilized and utilized in both batch and continuous-flow systems, enhancing process efficiency and reusability.^[11]



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Caption: Workflow for asymmetric enzymatic reduction.

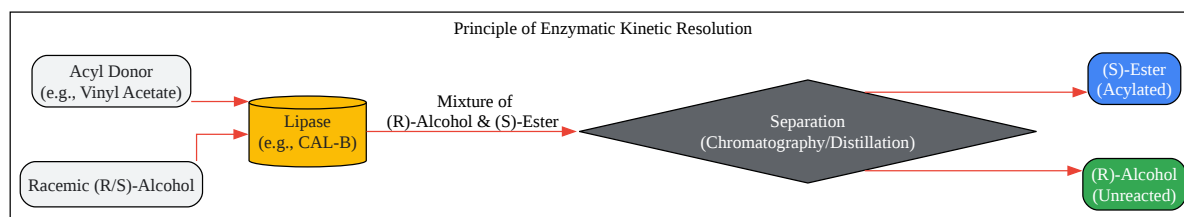
Experimental Protocol: Continuous-Flow Synthesis

This protocol is adapted from a demonstrated, scalable process for continuous manufacturing.^[11] The use of a Packed Bed Reactor (PBR) maximizes enzyme utilization and achieves a high space-time yield (STY).

- **Enzyme Immobilization:** The ketoreductase apKRED-9 is immobilized on a solid support, such as glutaraldehyde-activated amino polymer beads (e.g., LX1000HA), to prepare it for the PBR.
- **Reactor Setup:** A temperature-controlled column is packed with the immobilized enzyme to create the packed bed reactor.
- **Substrate Preparation:** A solution of tetrahydrothiophen-3-one is prepared in an aqueous-isopropanol mixture. Isopropanol serves as both a co-solvent and the sacrificial co-substrate for cofactor regeneration.
- **Continuous Flow Reaction:** The substrate solution is continuously pumped through the PBR at a defined flow rate. The temperature is maintained at an optimal level for enzyme activity.
- **Product Collection & Analysis:** The reactor effluent, containing the product **(R)-tetrahydrothiophen-3-ol**, is collected. The conversion and enantiomeric excess are monitored in real-time or via periodic sampling using chiral GC or HPLC.
- **Downstream Processing:** The collected product stream is subjected to solvent removal and purification (e.g., distillation or chromatography) to yield the final high-purity compound. This process has demonstrated a space-time yield of $729 \text{ g L}^{-1} \text{ d}^{-1}$.[\[11\]](#)

Alternative Strategy: Enzymatic Kinetic Resolution (EKR)

While asymmetric reduction of the ketone is preferred, an alternative approach is the kinetic resolution of racemic tetrahydrothiophen-3-ol. In this technique, an enzyme, typically a lipase, selectively acylates one enantiomer, leaving the other unreacted.



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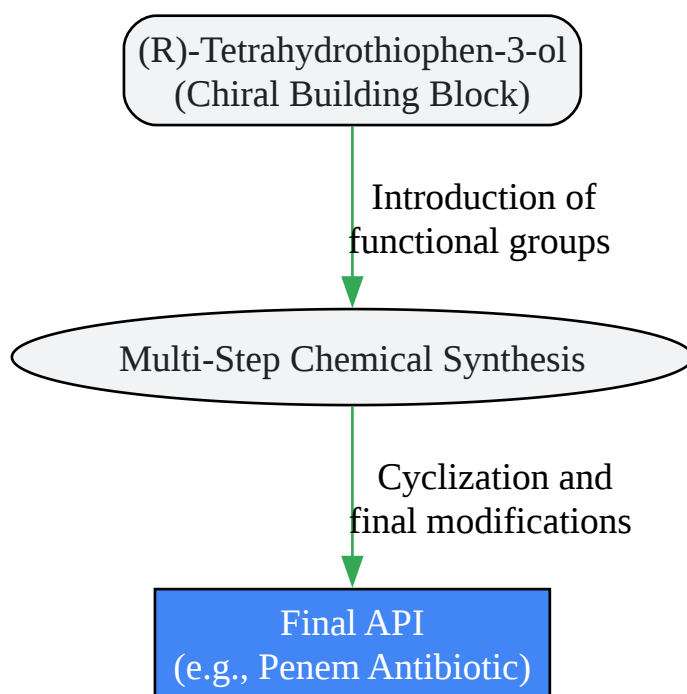
Caption: General principle of Enzymatic Kinetic Resolution (EKR).

This method relies on the ability to efficiently separate the resulting ester from the unreacted alcohol. While effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Applications in Drug Development

The structural features of **(R)-Tetrahydrothiophen-3-ol** make it a privileged scaffold in medicinal chemistry.

- **Core Use in Antibiotics:** Its primary and most significant application is as an essential intermediate in the synthesis of sulopenem and other penem-based antibiotics.^[1] The tetrahydrothiophene ring often serves as a key component of the fused ring system characteristic of this antibiotic class, and the (R)-stereocenter is crucial for potent antibacterial activity.
- **Scaffold for Bioactive Molecules:** The tetrahydrothiophene core is present in a wide range of biologically active compounds. Derivatives have been investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor γ t (ROR γ t) for autoimmune diseases, and as potential HIV protease inhibitors, demonstrating the scaffold's versatility.^{[12][13]}



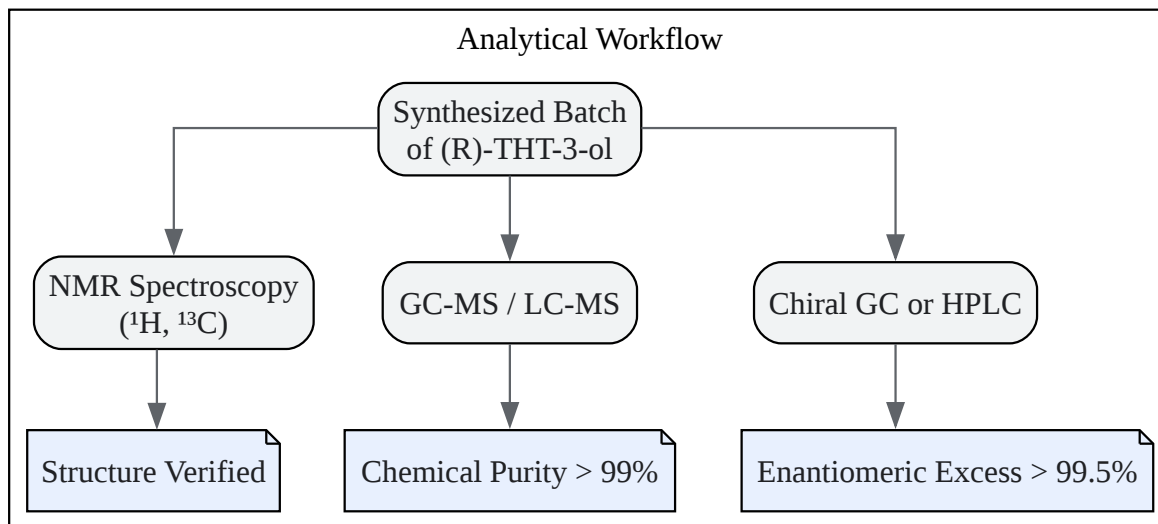
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Caption: Role as a building block in antibiotic synthesis.

Analytical Characterization Workflow

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of **(R)-Tetrahydrothiophen-3-ol**. A multi-step analytical workflow is required.

- **Structural Confirmation (NMR):** ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is complex due to the strongly coupled spin systems of the ring protons.[14] Data should be compared against a verified reference standard.
- **Purity Assessment (GC-MS/LC-MS):** Gas Chromatography or Liquid Chromatography coupled with Mass Spectrometry is employed to determine chemical purity and identify any potential impurities or residual starting materials.[11][15]
- **Chiral Purity (Chiral GC/HPLC):** This is the most critical quality control test. A sample is analyzed on a gas or liquid chromatograph equipped with a chiral stationary phase. This separates the (R) and (S) enantiomers, allowing for the precise determination of the enantiomeric excess (ee).



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Caption: A typical analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling procedures are mandatory to ensure laboratory safety. **(R)-Tetrahydrothiophen-3-ol** is classified as an irritant.

Hazard Identification:

- GHS Pictogram: GHS07 (Exclamation Mark)[3][16]
- Hazard Statements:
 - H315: Causes skin irritation.[8]
 - H319: Causes serious eye irritation.[8]
 - H335: May cause respiratory irritation.[8]

Recommended Handling Procedures:

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[\[17\]](#)
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile or neoprene).[\[8\]](#)
 - Wear safety glasses with side-shields or chemical goggles.[\[8\]](#)
 - Use a lab coat to prevent skin contact.
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[\[18\]](#)[\[19\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[18\]](#)[\[19\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[18\]](#)[\[19\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[\[18\]](#)[\[19\]](#)

Storage:

- Temperature: Store in a cool location, with a recommended temperature of 2-8°C.[\[3\]](#)[\[4\]](#)[\[16\]](#)
- Conditions: Keep the container tightly sealed and store in a dry, well-ventilated place away from incompatible materials.[\[17\]](#)[\[19\]](#)

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